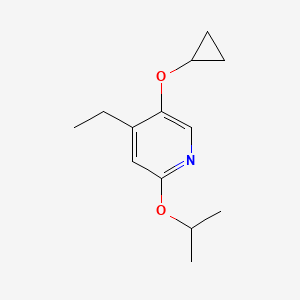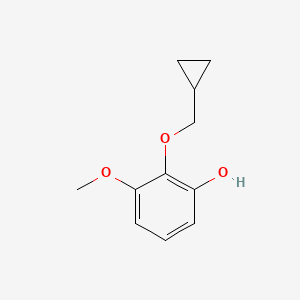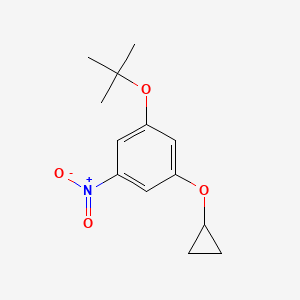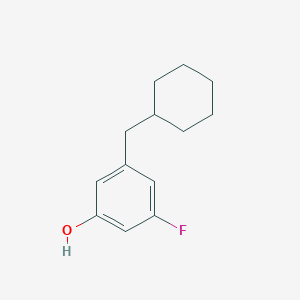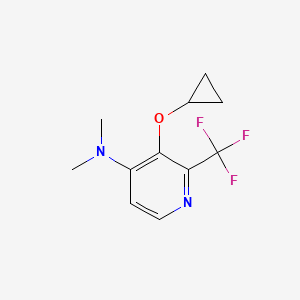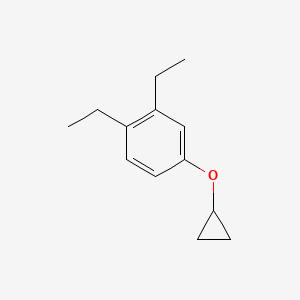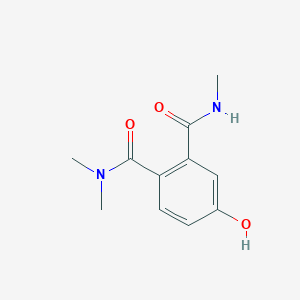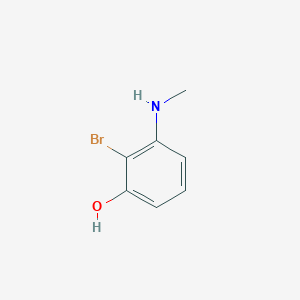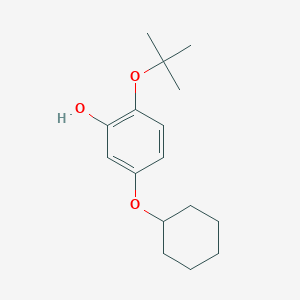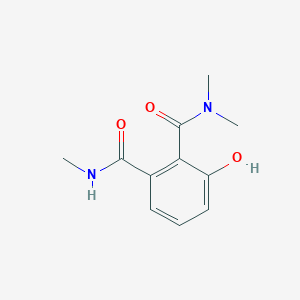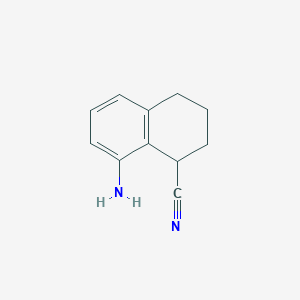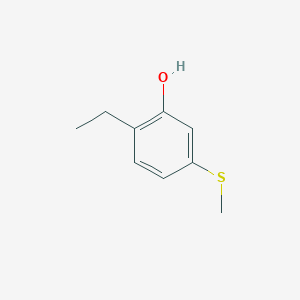
2-Ethyl-5-(methylthio)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-5-(methylthio)phenol is an organic compound with the molecular formula C9H12OS It is a derivative of phenol, characterized by the presence of an ethyl group at the second position and a methylthio group at the fifth position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-(methylthio)phenol can be achieved through several methods. One common approach involves the alkylation of 2-ethylphenol with methylthiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and advanced catalytic systems to ensure high yield and purity of the product. The choice of solvents, temperature, and pressure conditions are optimized to maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-5-(methylthio)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the methylthio group to a thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions, while nitration can be achieved using nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
2-Ethyl-5-(methylthio)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals, including fragrances and flavoring agents.
Mécanisme D'action
The mechanism by which 2-Ethyl-5-(methylthio)phenol exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the methylthio group can influence the compound’s reactivity and binding affinity, contributing to its overall biological activity.
Comparaison Avec Des Composés Similaires
2-Ethyl-5-(methylthio)phenol can be compared to other phenol derivatives, such as:
2-Ethylphenol: Lacks the methylthio group, resulting in different chemical and biological properties.
5-Methylthio-2-phenol: Similar structure but with different positioning of the ethyl and methylthio groups.
2-Methyl-5-(methylthio)phenol: Another derivative with a methyl group instead of an ethyl group.
Propriétés
Formule moléculaire |
C9H12OS |
|---|---|
Poids moléculaire |
168.26 g/mol |
Nom IUPAC |
2-ethyl-5-methylsulfanylphenol |
InChI |
InChI=1S/C9H12OS/c1-3-7-4-5-8(11-2)6-9(7)10/h4-6,10H,3H2,1-2H3 |
Clé InChI |
QUBRTLAJIUYECK-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C(C=C1)SC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


